(3-Butyl-1H-1,2,4-triazol-5-yl)acetic acid
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Overview
Description
2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid is an organic compound characterized by the presence of a triazole ring substituted with a butyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic route, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed bioactive effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-acetic acid: Similar structure but lacks the butyl group.
5-Amino-1H-1,2,4-triazole-3-acetic acid: Contains an amino group instead of a butyl group.
Uniqueness
2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its interaction with lipid membranes and improve its bioavailability .
Properties
CAS No. |
184947-14-6 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(3-butyl-1H-1,2,4-triazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-6-9-7(11-10-6)5-8(12)13/h2-5H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
LHSXHJQUNSNRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=N1)CC(=O)O |
Origin of Product |
United States |
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